molecular formula C19H28N2O2S B2854226 2-(3-methylphenyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}acetamide CAS No. 2380098-24-6

2-(3-methylphenyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}acetamide

Cat. No.: B2854226
CAS No.: 2380098-24-6
M. Wt: 348.51
InChI Key: FRWBBSROLPQFJU-UHFFFAOYSA-N
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Description

2-(3-methylphenyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a 3-methylphenyl group, a morpholine ring, and a thianyl group, all connected through an acetamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylphenyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}acetamide typically involves multi-step organic reactions. One common approach is the reaction of 3-methylphenylacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 4-morpholin-4-ylthian-4-ylmethanamine under controlled conditions to yield the desired acetamide compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(3-methylphenyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or thianyl groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3-methylphenyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)-2-[(4-methylphenyl)methyl]-1-[4-(morpholin-4-yl)phenyl]butan-1-one: A photo initiator used in UV inks for digital printing.

    [(2-methylphenyl)methyl][3-(morpholin-4-yl)propyl]amine: Another compound with a similar structural motif but different functional groups.

Uniqueness

2-(3-methylphenyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}acetamide stands out due to its unique combination of a 3-methylphenyl group, a morpholine ring, and a thianyl group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable molecule for various applications.

Properties

IUPAC Name

2-(3-methylphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2S/c1-16-3-2-4-17(13-16)14-18(22)20-15-19(5-11-24-12-6-19)21-7-9-23-10-8-21/h2-4,13H,5-12,14-15H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRWBBSROLPQFJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCC2(CCSCC2)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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